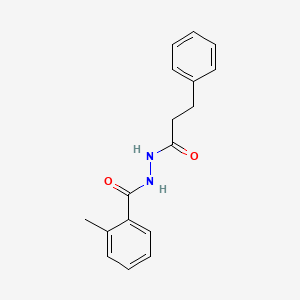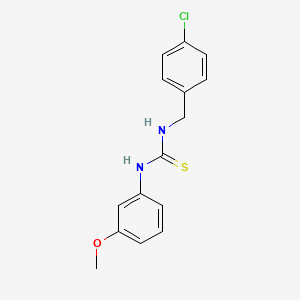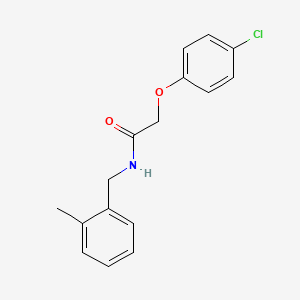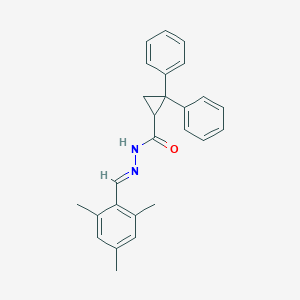
N'-(3-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide
Descripción general
Descripción
N'-(3-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide, also known as S-13, is a chemical compound that has garnered interest in the scientific community due to its potential therapeutic applications. S-13 is a hydrazide derivative that has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties.
Mecanismo De Acción
The mechanism of action of N'-(3-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. Studies have shown that N'-(3-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide inhibits the Akt/mTOR signaling pathway, which is involved in cell growth and survival. N'-(3-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has also been found to inhibit the JAK/STAT signaling pathway, which is involved in the immune response.
Biochemical and Physiological Effects:
N'-(3-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been found to have several biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, N'-(3-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been found to exhibit anti-oxidant properties. Studies have shown that N'-(3-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide reduces the production of reactive oxygen species (ROS), which are molecules that can damage cells and contribute to aging and disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N'-(3-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide in lab experiments is its low toxicity. Studies have shown that N'-(3-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide is well-tolerated in animals and does not cause significant side effects. Another advantage is its versatility. N'-(3-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide can be used in various in vitro and in vivo models to study its effects on different cell types and tissues.
One limitation of using N'-(3-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide in lab experiments is its limited solubility in water. This can make it difficult to administer N'-(3-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide to cells or animals in a consistent and reproducible manner. Another limitation is its relatively short half-life, which can affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for research on N'-(3-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide. One area of interest is the development of N'-(3-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide derivatives with improved solubility and bioavailability. Another area of interest is the identification of the specific signaling pathways that are targeted by N'-(3-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide. This could lead to the development of more targeted therapies for cancer and inflammatory diseases.
Conclusion:
N'-(3-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide is a promising chemical compound that has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of various signaling pathways. N'-(3-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has several advantages for lab experiments, including its low toxicity and versatility, but also has limitations such as limited solubility and short half-life. Future research on N'-(3-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide could lead to the development of more effective therapies for cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of N'-(3-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide involves the condensation reaction between 3-chlorobenzaldehyde and 2-(4-thiomorpholinyl)acetic hydrazide in the presence of a catalyst such as acetic acid. The resulting compound is then purified using column chromatography to obtain N'-(3-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide in its pure form.
Aplicaciones Científicas De Investigación
N'-(3-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N'-(3-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide is its anti-tumor properties. Studies have shown that N'-(3-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide inhibits the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. N'-(3-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-tumor properties, N'-(3-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has also been found to exhibit anti-inflammatory properties. Studies have shown that N'-(3-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide reduces the production of pro-inflammatory cytokines and chemokines, which are molecules that contribute to the inflammation process. N'-(3-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Propiedades
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3OS/c14-12-3-1-2-11(8-12)9-15-16-13(18)10-17-4-6-19-7-5-17/h1-3,8-9H,4-7,10H2,(H,16,18)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESOZWQWANJSHU-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)NN=CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1CC(=O)N/N=C/C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820885 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-[(E)-(3-Chlorophenyl)methylidene]-2-(4-thiomorpholinyl)acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5692939.png)


![3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5692961.png)
![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5692976.png)

![3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5692989.png)
![N-(4-fluorophenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5692993.png)
![5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid](/img/structure/B5692998.png)